molecular formula C9H16ClNO B1430977 Cyclopropyl(piperidin-4-yl)methanone hydrochloride CAS No. 1363405-16-6

Cyclopropyl(piperidin-4-yl)methanone hydrochloride

Cat. No.: B1430977
CAS No.: 1363405-16-6
M. Wt: 189.68 g/mol
InChI Key: SZJZPPYMWDISNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropyl(piperidin-4-YL)methanone hydrochloride is a chemical compound with the molecular formula C9H16ClNO. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopropyl(piperidin-4-YL)methanone hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of cyclopropylcarbonyl chloride with piperidine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the purification of the final product through recrystallization or chromatography to achieve high purity levels. The reaction conditions are optimized to ensure maximum yield and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(piperidin-4-YL)methanone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl(piperidin-4-YL)methanone oxide, while reduction could produce cyclopropyl(piperidin-4-YL)methanol .

Scientific Research Applications

Cyclopropyl(piperidin-4-YL)methanone hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibitors and receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of cyclopropyl(piperidin-4-YL)methanone hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropyl(piperidin-4-YL)methanone hydrochloride is unique due to its cyclopropyl group, which imparts distinct chemical reactivity and stability. This makes it a valuable compound in various chemical and pharmaceutical applications .

Biological Activity

Cyclopropyl(piperidin-4-yl)methanone hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and comparisons with similar compounds, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a cyclopropyl group attached to a piperidine ring. This unique structure contributes to its distinct pharmacological profile.

Property Details
Molecular Formula C₈H₁₄ClN
Molecular Weight 175.66 g/mol
Physical State White crystalline solid

The biological activity of this compound primarily involves its interaction with specific molecular targets, including receptors and enzymes. The compound has been shown to modulate receptor signaling pathways and inhibit enzyme activities, leading to various biological effects.

  • Receptor Binding : this compound exhibits binding affinity to certain receptors, which may mediate its pharmacological effects.
  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly in the context of therapeutic applications.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

  • Analgesic Effects : The compound has shown potential analgesic properties, making it a candidate for pain management therapies.
  • CNS Activity : It may also possess central nervous system depressant effects, which could be beneficial in treating anxiety or sleep disorders.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally related compounds.

Compound Name Molecular Formula Key Features Biological Activity
CyclopropylamineC₃H₇NSimple amine structurePotential antidepressant properties
PiperidineC₅H₁₁NSaturated nitrogen-containing ringAnalgesic and psychoactive effects
N-cyclopropyl-N-methylacetamideC₇H₁₃N₃OAcetamide derivativeAntinociceptive effects
This compoundC₈H₁₄ClNUnique cyclopropane and piperidine functionalitiesAnalgesic, CNS activity

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Enzyme Inhibition : A study demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders .
  • Cytotoxicity Assessment : Research indicated that this compound showed cytotoxic effects against certain cancer cell lines, highlighting its potential as an anticancer agent .

Properties

IUPAC Name

cyclopropyl(piperidin-4-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO.ClH/c11-9(7-1-2-7)8-3-5-10-6-4-8;/h7-8,10H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJZPPYMWDISNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopropyl(piperidin-4-yl)methanone hydrochloride
Reactant of Route 2
Reactant of Route 2
Cyclopropyl(piperidin-4-yl)methanone hydrochloride
Reactant of Route 3
Cyclopropyl(piperidin-4-yl)methanone hydrochloride
Reactant of Route 4
Cyclopropyl(piperidin-4-yl)methanone hydrochloride
Reactant of Route 5
Cyclopropyl(piperidin-4-yl)methanone hydrochloride
Reactant of Route 6
Cyclopropyl(piperidin-4-yl)methanone hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.